Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
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Overview
Description
Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate typically involves the reaction of 3-hydroxypiperidine with difluoroacetic acid derivatives. One common method includes the esterification of 3-hydroxypiperidine with methyl difluoroacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group and difluoromethyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(3-hydroxypropyl)acetate
Uniqueness
Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate is unique due to the presence of both a piperidine ring and a difluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-14-6(12)8(9,10)7(13)3-2-4-11-5-7/h11,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDNRHKNJIENGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCCNC1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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